Aurachin D

Overview

Description

Aurachin D is a farnesylated quinolone alkaloid naturally produced by myxobacteria of the genus Stigmatella and some actinobacterial strains . It is a potent inhibitor of cytochrome bd oxidases, which are potential targets in the treatment of infectious diseases . This compound has garnered significant interest due to its remarkable activities against various pathogens, including Leishmania donovani, the causative agent of leishmaniasis .

Mechanism of Action

Mode of Action

Aurachin D interacts with its targets, the cytochrome bd oxidases, and inhibits their function . It acts in the vicinity of heme b-558 and prevents the oxidation of substrate quinols and the resulting electron transfer to heme b-558 .

Biochemical Pathways

The inhibition of cytochrome bd oxidases by this compound affects the electron transport chain, a crucial biochemical pathway in bacteria . This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the bacteria and potentially leading to cell death .

Pharmacokinetics

It is known that the compound is produced biocatalytically from a quinolone precursor molecule with recombinant escherichia coli cells expressing the biosynthesis enzyme auaa . The expression of the auaA gene and the introduction of the mevalonate pathway into the production strain can improve the availability of farnesyl pyrophosphate, which is needed as a cosubstrate for the AuaA-catalyzed reaction .

Result of Action

The result of this compound’s action is the inhibition of the bacterial respiratory chain, which can lead to cell death . It has shown remarkable activities against Leishmania donovani, the causative agent of leishmaniasis , and has potential as a treatment for infectious diseases caused by mycobacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the expression of the auaA gene, which is involved in the production of this compound, can be improved using a bicistronic design architecture . Additionally, the introduction of the mevalonate pathway into E. coli stimulates this compound production . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Aurachin D plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome bd oxidases . It interacts with these enzymes, inhibiting their function and thereby affecting the electron transport chains within cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting cytochrome bd oxidases, which are crucial for the survival of pathogenic bacteria during infection and proliferation . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome bd oxidases . As a selective inhibitor, this compound binds to these enzymes, inhibiting their function and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways related to the respiratory chain in pro- and eukaryotes . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurachin D can be synthesized through several chemical routes. The installation of the farnesyl substituent typically occurs before the formation of the quinolone heterocycle . One common method involves the use of ethyl acetoacetate and substituted aniline derivatives as starting materials . The reaction conditions often include the use of zinc perchlorate hexahydrate and magnesium sulfate in ethanol at room temperature for 12-48 hours .

Industrial Production Methods: Biocatalytic production of this compound has been achieved using recombinant Escherichia coli cells expressing the biosynthesis enzyme AuaA . This approach has significantly increased the titer of this compound compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Aurachin D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Aurachin D has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include Aurachin A, Aurachin B, and Aurachin C . While all these compounds share a common quinolone scaffold, Aurachin D is unique due to its selective inhibition of cytochrome bd oxidase . This specificity makes this compound particularly valuable for studying electron transport processes and developing targeted antibacterial therapies .

Biological Activity

Aurachin D is a farnesylated quinolone alkaloid derived from myxobacteria, recognized for its potent biological activities, particularly as an inhibitor of respiratory chain complexes in various organisms. This article delves into the compound's mechanisms of action, cytotoxic effects, and therapeutic potential against various pathogens, supported by research findings and case studies.

This compound primarily functions as an inhibitor of the cytochrome bd oxidase complex in bacteria, which is crucial for aerobic respiration. It disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential and subsequent cytotoxicity in mammalian cells. This mechanism has been demonstrated in studies involving human osteosarcoma cells (U-2 OS), where this compound significantly lowered mitochondrial membrane potential, indicating its role as a respiratory chain inhibitor .

Table 1: Inhibition of Respiratory Chain Activity by this compound

| Target Organism | Inhibition Type | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Mycobacterium tuberculosis | Cytochrome bd oxidase | >100 | N/A |

| Plasmodium falciparum | Antimalarial activity | 0.012 | 345 |

| Trypanosoma cruzi | Trypanocidal activity | 0.007 | N/A |

| Leishmania donovani | Antileishmanial activity | 0.005 | N/A |

Cytotoxic Effects

This compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies have shown that it can selectively induce cell death in human cancer cells while exhibiting lower toxicity to normal cells. The compound's effectiveness varies across different cell lines, highlighting its potential as a chemotherapeutic agent .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study comparing this compound's effects on multiple cell lines, the following results were observed:

- U-2 OS (Osteosarcoma) : IC50 = 0.5 μM

- MCF-7 (Breast Cancer) : IC50 = 1.2 μM

- HeLa (Cervical Cancer) : IC50 = 1.0 μM

These findings suggest that this compound has a significant impact on cancer cell viability, warranting further investigation into its mechanisms and potential applications in oncology .

Antiparasitic Activity

This compound has shown promising results against several protozoan pathogens, including Plasmodium, Trypanosoma, and Leishmania. The compound demonstrates particularly strong activity against Leishmania donovani, with IC50 values indicating effective inhibition at low concentrations.

Table 2: Antiparasitic Activity of this compound

| Pathogen | IC50 (μM) | Reference Drug Comparison |

|---|---|---|

| Plasmodium falciparum | 0.012 | Chloroquine (0.05 μM) |

| Trypanosoma cruzi | 0.007 | Benznidazole (1 μM) |

| Leishmania donovani | 0.005 | Miltefosine (0.03 μM) |

The selectivity index for this compound against these pathogens is notably high, indicating its potential as a lead compound for developing new antiparasitic therapies .

Structural Modifications and Derivatives

Research into structural modifications of this compound has revealed that minor changes can significantly affect its biological activity. For instance, derivatives with halogen substitutions at specific positions on the quinolone ring have been synthesized and tested for enhanced potency against various pathogens.

Table 3: Comparison of this compound Derivatives

| Derivative | Activity Against T. cruzi (IC50 μM) | Activity Against L. donovani (IC50 μM) |

|---|---|---|

| This compound | 0.007 | 0.005 |

| 6-Fluoro-Aurachin D | 0.006 | 0.004 |

| Citronellyl-Aurachin D | 0.009 | 0.006 |

These findings emphasize the importance of structure-activity relationships (SAR) in optimizing aurachin derivatives for therapeutic use .

Properties

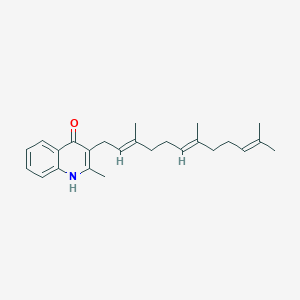

IUPAC Name |

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMLNOXMSHURLQ-YEFHWUCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318443 | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108354-13-8 | |

| Record name | Aurachin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurachin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.